N-(3,5-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide
Description
This compound features a tetrahydropyrido[4,3-d]pyrimidin-4-one core substituted with a phenyl group at position 2 and an ethyl group at position 4. The acetamide side chain is linked to a 3,5-dimethoxyphenyl group, which enhances solubility through electron-donating methoxy substituents. The ethyl group on the pyrido ring may improve metabolic stability compared to smaller alkyl groups like methyl .
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-4-28-11-10-22-21(15-28)25(31)29(24(27-22)17-8-6-5-7-9-17)16-23(30)26-18-12-19(32-2)14-20(13-18)33-3/h5-9,12-14H,4,10-11,15-16H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCLFRNVJMHNCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrido[4,3-d]pyrimidine core. Its molecular formula is with a molecular weight of 448.5 g/mol. The presence of methoxy groups and an ethyl substitution contributes to its unique biological profile.
Anticancer Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit promising anticancer properties. For instance, studies have shown that modifications at specific positions on the pyrimidine ring can enhance the inhibitory activity against various cancer cell lines, including prostate and colon cancer cells. The presence of substituents such as methoxy and ethyl groups has been linked to increased potency against specific kinases involved in cancer progression .
| Compound | Activity | Target |
|---|---|---|
| 52 | Anticancer | Prostate Cancer |
| 53 | Anticancer | Colon Cancer |
Antibacterial Activity
Pyrido[2,3-d]pyrimidine derivatives have also been studied for their antibacterial effects. The mechanism often involves the inhibition of bacterial growth through interference with DNA synthesis or protein function. Specific analogs have demonstrated effectiveness against resistant strains of bacteria, making them valuable in the fight against antibiotic resistance .
CNS Activity
The compound's ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders. Some derivatives have shown CNS depressant effects and anticonvulsant properties in preclinical models. The structure-activity relationship indicates that certain modifications can enhance these effects, making them candidates for further development in neurological therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Positioning : The position of methoxy groups significantly influences anticancer activity.
- Ring Modifications : Alterations in the pyrido ring structure can enhance selectivity for specific biological targets.
- Functional Groups : The presence of carbonyl groups at specific locations has been associated with increased potency against cancer cell lines.
Case Studies
Several case studies highlight the compound's therapeutic potential:
- Study on Anticancer Efficacy : A study evaluated various pyrido[2,3-d]pyrimidine derivatives for their anticancer activity against human prostate cancer cells. Results indicated that compounds with methoxy substitutions exhibited IC50 values significantly lower than those without these modifications.
- Antibacterial Screening : In vitro testing revealed that certain derivatives demonstrated potent antibacterial activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Related Acetamide Derivatives
Core Structure and Substituent Analysis
Compound 1 : N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide ()
- Core: Pyrido-thieno-pyrimidinone (vs. tetrahydropyrido-pyrimidinone in the target).
- Substituents: 7-Methyl (vs. 6-ethyl in the target). Phenylamino at position 2 (vs. phenyl in the target).
- Physicochemical Data :
- Melting Point: 143–145°C (lower than the target’s likely range due to reduced hydrogen bonding from methyl vs. ethyl).
- Molecular Weight: 369.44 g/mol (vs. estimated ~420–440 g/mol for the target).
- Spectral Data :
Compound 2 : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
- Core: Dihydropyrimidinone with thioether linkage (vs. tetrahydropyrido-pyrimidinone in the target).
- Substituents :
- 2,3-Dichlorophenyl (electron-withdrawing) vs. 3,5-dimethoxyphenyl (electron-donating).
- Physicochemical Data :
- Melting Point: 230°C (higher than the target’s likely range due to chlorine’s strong intermolecular interactions).
- Molecular Weight: 344.21 g/mol (lower than the target’s).
- Spectral Data :
Compound 3 : N-{4-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide ()
- Core: Thieno-pyrimidine (aromatic) vs. partially saturated pyrido-pyrimidine in the target.
- Substituents: 5,6-Dimethyl on thieno ring (steric hindrance) vs. 6-ethyl on pyrido ring.
- Physicochemical Data :
- Melting Point: 202–203°C (reflects rigid aromatic core).
- Molecular Weight: 314.0 g/mol (lower than the target’s).
- Spectral Data :
Structural and Functional Group Impact
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
